molecular formula C6H12O2 B085397 2-Ethoxytetrahydrofuran CAS No. 13436-46-9

2-Ethoxytetrahydrofuran

Cat. No. B085397
CAS RN: 13436-46-9
M. Wt: 116.16 g/mol
InChI Key: JQYYUWHWGCJWTN-UHFFFAOYSA-N
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Description

2-Ethoxytetrahydrofuran is a chemical compound with the formula C6H12O2 . It is also known by other names such as Furan, 2-ethoxytetrahydro- and 2-hydroxytetrahydrofuran .


Synthesis Analysis

2-Ethoxytetrahydrofuran can be synthesized through a couple of methods. One method involves the Brønsted Acid-Catalyzed Direct Substitution of 2-Ethoxytetrahydrofuran with Trifluoroborate Salts . Another method involves the ozonolysis of dihydropyran which gives 4-formyloxybutyraldehyde, which is then easily converted into 2-ethoxytetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2-Ethoxytetrahydrofuran consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 116.1583 .


Chemical Reactions Analysis

2-Ethoxytetrahydrofuran undergoes a Ln (OTf) 3 -catalyzed-Povarov coupling reaction with anilines and cyclopentadiene to yield tetrahydroquinolines . It also undergoes transacetalization with various alcohols catalyzed by Fe (ClO4) 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxytetrahydrofuran include a molecular weight of 116.1583 . More detailed properties could not be found in the search results.

Scientific Research Applications

  • Synthesis and Reaction Studies : 2-Ethoxytetrahydrofuran can be formed through the reaction of 2-methoxytetrahydrofuran with ethylmagnesium bromide, and it can be cleaved by methylmagnesium iodide to yield 4-ethoxy-1-pentanol (Yu. N. Polivin et al., 1992).

  • Catalysis and Conversion : 2-Ethoxytetrahydrofuran derivatives, like 2-methyltetrahydrofuran, can be synthesized using non-precious metal catalysts from furfural, a biomass-derived chemical (Ping-Xiao Liu et al., 2020).

  • Biocatalysis and Green Solvents : It is used as a solvent in enzymatic acylation of pharmacologically interesting nucleosides, demonstrating its utility in green chemistry applications (Y. Simeó et al., 2009).

  • Material Science and Polymerization : The compound finds applications in the synthesis and ring-opening polymerization of various compounds, leading to the formation of materials like N-substituted polyamides (T. Mukaiyama et al., 1963).

  • Analytical Chemistry : 2-Methyltetrahydrofuran, a derivative of 2-Ethoxytetrahydrofuran, is analyzed using capillary gas chromatography, indicating its importance as an organic intermediate (Chen Hu-ku, 2015).

  • Supramolecular Chemistry : Hydroxylated bistetrahydrofuran derivatives, which include structures similar to 2-Ethoxytetrahydrofuran, can form supramolecular complexes with metal cations, showing potential in the field of supramolecular chemistry (S. Sasaki et al., 1994).

Safety And Hazards

2-Ethoxytetrahydrofuran is irritating to the skin and eyes, and should be washed off immediately with plenty of water if contact occurs . It is also flammable, so it should be kept away from open flames and high temperatures .

properties

IUPAC Name

2-ethoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-7-6-4-3-5-8-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYUWHWGCJWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928589
Record name 2-Ethoxyoxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxytetrahydrofuran

CAS RN

13436-46-9
Record name 2-Ethoxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13436-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxytetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxyoxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
D Frehel, P Deslongchamps - Canadian Journal of Chemistry, 1972 - cdnsciencepub.com
A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran … Ozonolysis of dihydropyran gives 4-formyloxybutyraldehyde which IS then easily converted Into 2-methoxy …
Number of citations: 0 cdnsciencepub.com
KM Fisher, Y Bolshan - Catalysts, 2016 - mdpi.com
… 2-ethoxytetrahydrofuran to afford product 1h in 64% yield. … In addition, reaction of 2-ethoxytetrahydrofuran with potassium … We propose that the protonation of 2-ethoxytetrahydrofuran …
Number of citations: 0 www.mdpi.com
KM Fisher - 2016 - ir.library.ontariotechu.ca
… Furthermore, we were able to extend this method to 2-ethoxytetrahydrofuran which underwent direct substitution to afford functionalized furans in moderate to excellent yields. A variety …
Number of citations: 0 ir.library.ontariotechu.ca
YN Polivin, MV Trofimova, RA Karakhanov… - Chemistry of …, 1992 - Springer
… at reflux leads' to the formation of 2-ethoxytetrahydrofuran and slight amounts of 4-methoxy-l-hexanol. Under analogous conditions, 2-ethoxytetrahydrofuran is quantitatively cleaved by …
Number of citations: 0 link.springer.com
M Yamato, Y Takeuchi, K Hashigaki… - Chemical and …, 1983 - jstage.jst.go.jp
… This result suggested that acetals, such as 2-ethoxytetrahydrofuran and 2—ethoxytetrahydropyran, may react with 2 to give the corresponding 3—substituted benzoxazoline-2-thiones. …
Number of citations: 0 www.jstage.jst.go.jp
MG Musolino, CMS Cutrupi, A Donato… - Journal of Molecular …, 2003 - Elsevier
… hydroxytetrahydrofuran and 2-ethoxytetrahydrofuran, carried … CH 3 ) + for 2-ethoxytetrahydrofuran. Since the fragmentation … confirm the formation of 2-ethoxytetrahydrofuran for which no …
Number of citations: 0 www.sciencedirect.com
XS Wang, J Zhou, K Yang, YL Li - Tetrahedron Letters, 2011 - Elsevier
… The reaction of 1a, 2, and 2-ethoxytetrahydrofuran. In fact, the 2-ethoxytetrahydrofuran is the … It was reported 19 that the 2-ethoxytetrahydrofuran was also easy to eliminate a molecule of …
Number of citations: 0 www.sciencedirect.com
ML Mihailović, M Miloradović - Tetrahedron, 1966 - Elsevier
… Thus, 2-alkoxy-1-ethanols afford 2-substituted 1,3-dioxolanes in 50–53% yield and 4-ethoxy-1-butanol gives 2-ethoxytetrahydrofuran in 52% yield; 3-alkoxy-1-propanols are oxidized to …
Number of citations: 0 www.sciencedirect.com
Y Kawamura, T Imai, T Hosokawa - Synlett, 2006 - thieme-connect.com
… , we have disclosed the stereospecificity of Pd(II)-catalyzed reaction of (E)- or (Z)-cinnamyl alcohol and ethyl vinyl ether, which affords (E)- or (Z)-4-benzylidene-2-ethoxytetrahydrofuran. …
Number of citations: 0 www.thieme-connect.com
R Tang, W Ji, C Wang - Macromolecular Chemistry and Physics, 2011 - Wiley Online Library
… These micelles are assembled from poly(ethylene glycol)-block-poly(2-ethoxytetrahydrofuran-2-yloxyethyl methacrylates) (PEG-b-PEYM), which have a polymethacrylate backbone that …
Number of citations: 0 onlinelibrary.wiley.com

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